molecular formula C5H8N4O2S B12360694 3-Pyridinesulfonamide,4-hydrazino-(9CI)

3-Pyridinesulfonamide,4-hydrazino-(9CI)

Cat. No.: B12360694
M. Wt: 188.21 g/mol
InChI Key: XNXDZYQCLZVRKK-RUDMXATFSA-N
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Description

3-Pyridinesulfonamide,4-hydrazino-(9CI): is a chemical compound with the molecular formula C5H8N4O2S . It is a derivative of pyridine, featuring a sulfonamide group at the 3-position and a hydrazino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinesulfonamide,4-hydrazino-(9CI) typically involves the reaction of 3-pyridinesulfonyl chloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Pyridinesulfonyl chloride+Hydrazine hydrate3-Pyridinesulfonamide,4-hydrazino-(9CI)\text{3-Pyridinesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{3-Pyridinesulfonamide,4-hydrazino-(9CI)} 3-Pyridinesulfonyl chloride+Hydrazine hydrate→3-Pyridinesulfonamide,4-hydrazino-(9CI)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinesulfonamide,4-hydrazino-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Pyridinesulfonamide,4-hydrazino-(9CI) is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes, which could have implications for drug development and therapeutic applications.

Medicine: In the medical field, 3-Pyridinesulfonamide,4-hydrazino-(9CI) is explored for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for further drug development.

Industry: Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its unique chemical structure allows for diverse applications in various industrial processes .

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide,4-hydrazino-(9CI) involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. This interaction can disrupt metabolic pathways and cellular processes, resulting in the compound’s biological effects. The sulfonamide group may also contribute to its activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

    4-Chloro-3-pyridinesulfonamide: This compound has a chloro group instead of a hydrazino group, which alters its reactivity and applications.

    3-Pyridinesulfonamide: Lacks the hydrazino group, making it less versatile in certain chemical reactions.

    4-Amino-3-pyridinesulfonamide: Contains an amino group, which can lead to different biological activities and chemical properties.

Uniqueness: 3-Pyridinesulfonamide,4-hydrazino-(9CI) is unique due to the presence of both the sulfonamide and hydrazino groupsIts ability to act as an enzyme inhibitor and its versatility in synthetic chemistry make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

(4E)-4-hydrazinylidene-3H-pyridine-3-sulfonamide

InChI

InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3,5H,6H2,(H2,7,10,11)/b9-4+

InChI Key

XNXDZYQCLZVRKK-RUDMXATFSA-N

Isomeric SMILES

C\1=CN=CC(/C1=N/N)S(=O)(=O)N

Canonical SMILES

C1=CN=CC(C1=NN)S(=O)(=O)N

Origin of Product

United States

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